molecular formula C20H28BrN B135622 Emepronium Bromide CAS No. 3614-30-0

Emepronium Bromide

Cat. No.: B135622
CAS No.: 3614-30-0
M. Wt: 362.3 g/mol
InChI Key: UVKFSMBPRQBNCH-UHFFFAOYSA-M
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Description

Emepronium bromide is a quaternary ammonium compound that is primarily used as an anticholinergic agent in urology. It is known for its antispasmodic properties, which help in the treatment of urinary incontinence and other related conditions. The compound is characterized by its chemical formula C20H28BrN and a molar mass of 362.355 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of emepronium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The process begins with the preparation of the tertiary amine, which is then reacted with an alkyl halide, such as bromomethane, under controlled conditions to form the quaternary ammonium compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar quaternization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple purification steps, including recrystallization and filtration, to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Emepronium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or other halides.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed:

Scientific Research Applications

Emepronium bromide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Oxybutynin: Another anticholinergic agent used in the treatment of overactive bladder.

    Tolterodine: A muscarinic receptor antagonist used for similar indications.

    Solifenacin: A selective muscarinic receptor antagonist with a longer duration of action.

Comparison: Emepronium bromide is unique in its specific quaternary ammonium structure, which contributes to its distinct pharmacokinetic properties. Unlike some of its counterparts, this compound has a lower tendency to cross the blood-brain barrier, reducing the risk of central nervous system side effects. This makes it a preferred option for patients who are sensitive to such effects .

Properties

IUPAC Name

4,4-diphenylbutan-2-yl-ethyl-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N.BrH/c1-5-21(3,4)17(2)16-20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20H,5,16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKFSMBPRQBNCH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)C(C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27892-33-7 (Parent)
Record name Emepronium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50875265
Record name Emepronium Bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3614-30-0
Record name Emepronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3614-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emepronium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emepronium Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emepronium bromide
Source European Chemicals Agency (ECHA)
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Record name EMEPRONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Emepronium Bromide exert its effects on the urinary bladder?

A1: this compound acts as an anticholinergic agent, primarily targeting muscarinic receptors in the bladder. [, , ] By blocking the action of acetylcholine at these receptors, it inhibits detrusor muscle contractions, leading to increased bladder capacity and reduced urinary frequency and urgency. [, , , ]

Q2: Does this compound affect bladder capacity in all patients with urinary incontinence?

A3: Studies show mixed results regarding this compound's effect on bladder capacity. While some studies report increased bladder capacity in patients with detrusor instability, others found no significant changes in patients with small, hyper-reflexic bladders. [, , , ]

Q3: How does the effect of this compound on bladder pressure relate to its impact on urinary flow?

A4: this compound has been shown to decrease both intravesical pressure and urinary flow rate. [] The reduction in detrusor muscle pressure likely contributes to the observed decrease in urinary flow.

Q4: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H28BrNO. It has a molecular weight of 378.36 g/mol. []

Q5: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic data isn't detailed within the provided research, analytical techniques like electron-capture gas chromatography (GC) have been employed for its quantification in serum. [] This implies the use of GC-compatible derivatization methods.

Q6: What are the typical formulation strategies employed for this compound?

A7: this compound is commonly formulated as tablets for oral administration. [, , , , , , , ]

Q7: What is known about the pharmacokinetic profile of this compound?

A8: this compound exhibits a triexponential serum concentration decline after intravenous administration. It has a half-life ranging from 2.2 to 13 hours depending on the dose and the phase of elimination. [, ] Oral administration requires a higher dose to achieve therapeutic levels in serum. []

Q8: How is this compound eliminated from the body?

A9: this compound is primarily excreted in urine. [] Studies suggest both glomerular filtration and tubular secretion are involved in its renal clearance. []

Q9: Does the route of administration affect the efficacy of this compound?

A10: this compound's efficacy appears to be influenced by the route of administration. Intravenous administration resulted in quicker and higher serum concentrations compared to oral administration. [, ] Additionally, intravesical instillation has been explored as a potential alternative, demonstrating localized effects within the bladder. [, , ]

Q10: What are the primary clinical applications of this compound?

A11: this compound is primarily prescribed for the treatment of urinary incontinence, particularly urge incontinence associated with detrusor instability. [, , , , , , , , , , ] It is also used to address symptoms like nocturia and urinary frequency. [, , , ]

Q11: Is this compound more effective than placebo in treating urge incontinence?

A12: While some studies report improvement in symptoms with this compound, others suggest that placebo can be equally or even more effective in reducing symptoms like frequency of voiding and incontinence episodes. [, ]

Q12: Are there specific patient populations where this compound may be more or less effective?

A13: this compound demonstrated varying efficacy in different patient populations. For instance, it showed limited efficacy in elderly mentally ill patients with urinary incontinence and in elderly women with detrusor instability. [, ]

Q13: What are the known side effects associated with this compound?

A14: this compound has been associated with esophageal adverse effects like ulceration and stricture formation. [, , , , , , , ] Other reported side effects include dry mouth, constipation, and blurred vision, typical of anticholinergic medications. []

Q14: Are there any known interactions between this compound and other drugs?

A14: While specific drug interactions aren't detailed within the provided research, its anticholinergic properties could potentially interact with other medications possessing similar mechanisms of action.

Q15: Is this compound metabolized in the body, and if so, what are its metabolites?

A15: Limited information on this compound's metabolism is available within the provided research. Further studies are needed to determine its metabolic pathway and potential active metabolites.

Q16: Are there any emerging therapies or alternative treatment modalities for urge incontinence being explored?

A18: Intravesical instillation of medications like Lidocaine Gel is being investigated as an alternative treatment for urge incontinence, demonstrating promising results compared to oral this compound. [, ]

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